1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid
CAS No.: 923776-21-0
Cat. No.: VC7349558
Molecular Formula: C12H12F3N5O2
Molecular Weight: 315.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923776-21-0 |
|---|---|
| Molecular Formula | C12H12F3N5O2 |
| Molecular Weight | 315.256 |
| IUPAC Name | 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-1-2-9(18-20(8)11)19-5-3-7(4-6-19)10(21)22/h1-2,7H,3-6H2,(H,21,22) |
| Standard InChI Key | WHVOILKXHRDNMW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid, reflects its fused triazolo-pyridazine ring system and piperidine-carboxylic acid substituent. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 923776-21-0 |
| Molecular Formula | |
| Molecular Weight | 315.256 g/mol |
| SMILES | C1CN(CCC1C(=O)O)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
| InChIKey | WHVOILKXHRDNMW-UHFFFAOYSA-N |
| Solubility | Not available |
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the piperidine-4-carboxylic acid moiety introduces hydrogen-bonding capabilities critical for target engagement .
Although direct studies on this compound are scarce, structurally similar triazolo[4,3-b]pyridazine derivatives exhibit potent dual inhibition of c-Met and Pim-1 kinases, which are implicated in tumor proliferation and survival . For instance, compound 4g (a derivative with a p-methoxybenzylidene group) demonstrated IC values of 0.163 μM (c-Met) and 0.283 μM (Pim-1), outperforming reference inhibitors . The target compound’s trifluoromethyl and carboxylic acid groups may similarly enhance binding to kinase ATP pockets through hydrophobic interactions and hydrogen bonding .
Apoptosis Induction and Cell Cycle Arrest
In MCF-7 breast cancer cells, derivative 4g induced S-phase cell cycle arrest (48.56% apoptosis) and upregulated caspase-9 activity by 29.61-fold compared to controls . These effects correlate with suppression of PI3K/AKT/mTOR signaling, a pathway likely modulated by the carboxylic acid moiety’s interaction with kinase domains .
Structure-Activity Relationship (SAR) Insights
Role of Substituents
Recent SAR studies highlight the importance of electron-donating groups on the benzylidene ring for cytotoxic activity :
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Methoxy and hydroxy groups enhance antiproliferative effects by improving solubility and target affinity.
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Trifluoromethyl groups contribute to metabolic stability and hydrophobic interactions with kinase pockets .
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Carboxylic acid functionalities enable hydrogen bonding with residues like Met1160 in c-Met and Lys67 in Pim-1 .
| Derivative | Substituent | Mean GI% (NCI-60 Panel) |
|---|---|---|
| 4g | p-Methoxybenzylidene | 55.84 |
| 4a | Unsubstituted | 29.08 |
| Target Compound | Piperidine-4-carboxylic acid | Data pending |
Computational and Docking Studies
Binding Mode with c-Met
Docking simulations of analogous compounds reveal critical interactions:
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Triazolo[4,3-b]pyridazine core forms π-π stacking with Tyr1230 () .
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Carboxylic acid group hydrogen bonds with Met1160 (distance: 3.11 Å) .
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Trifluoromethyl group engages in hydrophobic interactions with Ile1084 .
Pim-1 Inhibition
In Pim-1 simulations, the piperidine moiety aligns with Val52 and Lys67, achieving a binding energy of . These interactions suggest dual kinase inhibition potential for the target compound.
Pharmacokinetic and Drug-Likeness Profiles
While experimental ADMET data are unavailable, in silico predictions for related compounds indicate:
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Moderate bioavailability due to the carboxylic acid’s polarity.
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Potential blood-brain barrier penetration limited by molecular weight (>500 Da threshold) .
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CYP450 interactions likely due to the triazole ring’s metabolic susceptibility .
Comparative Analysis with Derivatives
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